molecular formula C8H8N4O B603164 4-(2-methyl-2H-tetrazol-5-yl)phenol CAS No. 81015-02-3

4-(2-methyl-2H-tetrazol-5-yl)phenol

Cat. No.: B603164
CAS No.: 81015-02-3
M. Wt: 176.18g/mol
InChI Key: DHVYVFDSGOTDPA-UHFFFAOYSA-N
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Description

4-(2-methyl-2H-tetrazol-5-yl)phenol is an organic compound with the molecular formula C8H8N4O It is characterized by a phenol group attached to a tetrazole ring, which is further substituted with a methyl group

Scientific Research Applications

4-(2-methyl-2H-tetrazol-5-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-Methyl-2H-tetrazol-5-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including P38 MAP kinase protein, which is involved in cellular responses to stress and inflammation . The interaction between this compound and these biomolecules is primarily through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, enhancing its bioavailability and reducing potential negative effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the P38 MAP kinase pathway, leading to alterations in gene expression related to inflammation and stress responses . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the interaction. For example, its binding to P38 MAP kinase protein can result in the inhibition of this enzyme, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects can occur, including potential damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and bioactivity. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall levels of this compound and its metabolites within the body, thereby affecting its biological activity and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . For example, this compound may be transported into cells via specific membrane transporters, and its distribution within tissues can be affected by binding to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol typically involves the reaction of 2-methyl-2H-tetrazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-2H-tetrazol-5-yl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of halogenated phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-tetrazol-5-yl)phenol
  • 5-(4-chlorophenyl)-1H-tetrazole
  • 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole

Uniqueness

4-(2-methyl-2H-tetrazol-5-yl)phenol is unique due to the presence of a methyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and specificity in various applications compared to its analogs.

Properties

IUPAC Name

4-(2-methyltetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-2-4-7(13)5-3-6/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVYVFDSGOTDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622455
Record name 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81015-02-3
Record name 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methyl-2H-tetrazol-5-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Preparation of 2-methyl-5-(3,5-dimethyl-4-hydroxyphenyl)tetrazole was prepared by the procedure described above for Intermediate 5 starting with 2,6-dimethyl-4-cyanophenol.
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